Inecalcitol

Description

INECALCITOL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

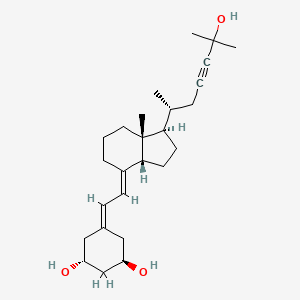

structure in first source

Properties

IUPAC Name |

(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGRMHMXKPQNGF-WNSNRMDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870084 | |

| Record name | Inecalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163217-09-2 | |

| Record name | Inecalcitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inecalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inecalcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INECALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05FZV98342 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Inecalcitol: A Technical Guide to a Superagonistic Vitamin D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inecalcitol (19-nor-14-epi-23-yne-1,25-(OH)₂D₃) is a synthetic analog of calcitriol, the active form of vitamin D3. It functions as a potent Vitamin D Receptor (VDR) agonist, exhibiting a unique "superagonistic" profile. This is characterized by enhanced transcriptional activity and potent anti-proliferative effects that are significantly greater than those of calcitriol in various cancer cell lines. This technical guide provides an in-depth overview of inecalcitol, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays.

Introduction

The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Its natural ligand, calcitriol (1α,25-dihydroxyvitamin D₃), has demonstrated anti-cancer properties. However, its therapeutic use is limited by hypercalcemia at effective anti-proliferative doses. Inecalcitol was developed to overcome this limitation, demonstrating potent anti-tumor activity with a reduced calcemic effect. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in inecalcitol.

Mechanism of Action: A Superagonistic VDR Agonist

Inecalcitol's primary mechanism of action is through its binding to and activation of the VDR. Unlike a simple agonist, inecalcitol is considered a "superagonist". This enhanced activity is not due to a higher binding affinity for the VDR compared to calcitriol. In fact, some evidence suggests it may have a lower affinity. Instead, its superagonistic properties are attributed to its ability to induce a conformational change in the VDR that promotes a stronger interaction with coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and Vitamin D Receptor-Interacting Protein 205 (DRIP205). This enhanced recruitment of coactivators leads to more robust transcriptional activation of VDR target genes.

VDR Signaling Pathway

Upon binding to inecalcitol, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The recruitment of coactivator complexes to the VDR/RXR heterodimer initiates the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation, while repressing genes associated with cell proliferation.

Quantitative Data

The following tables summarize key quantitative data for inecalcitol from various studies, providing a comparative perspective against calcitriol where available.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀ Values)

| Cell Line (Cancer Type) | Inecalcitol IC₅₀ (nM) | Calcitriol IC₅₀ (nM) | Fold Difference (Calcitriol/Inecalcitol) | Reference(s) |

| Squamous Cell Carcinoma (SCC) | 0.38 | 12 | ~30 | [1] |

| Breast Cancer (ER+) | 2.5 - 63 | 120 - >20,000 | Significant | [2] |

| LNCaP (Prostate Cancer) | - | - | 11-fold more potent | [3] |

Table 2: Clinical Trial Data - Prostate Cancer (Phase II)

| Parameter | Inecalcitol + Docetaxel | Docetaxel Alone (Historical) | Reference(s) |

| ≥30% PSA decline within 3 months | 85% | ~67% | [1] |

| ≥50% PSA decline at any time | 76% | ~45% | [1] |

Note: Direct head-to-head clinical trial data comparing inecalcitol and calcitriol for hyperparathyroidism and psoriasis are limited. However, studies comparing other vitamin D analogs like paricalcitol and calcipotriol with calcitriol provide insights into the therapeutic potential of VDR agonists in these conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of inecalcitol and other VDR agonists.

Competitive Radioligand Binding Assay for VDR

This assay determines the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-Calcitriol.

-

Test Compound: Inecalcitol (or other VDR ligands) at various concentrations.

-

Unlabeled ("Cold") Ligand: A high concentration of unlabeled calcitriol to determine non-specific binding.

-

Assay Buffer: e.g., TE buffer (50 mM Tris-HCl, 1.5 mM EDTA, pH 7.4) containing 5 mM DTT and 0.5 M KCl.

-

Separation Medium: Hydroxylapatite slurry or glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a high concentration of the cold ligand in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the receptor source, [³H]-calcitriol (at a concentration at or below its Kd), and either the assay buffer (for total binding), the test compound at various concentrations, or the high concentration of cold ligand (for non-specific binding).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite Method: Add hydroxylapatite slurry to each tube, incubate, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex.

-

Filter Method: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand.

-

-

Washing: Wash the pellets or filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Transfer the pellets or filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess cold ligand) from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

VDR Transactivation Luciferase Reporter Assay

This assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene (luciferase) under the control of a VDRE.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, HeLa) that can be transiently transfected.

-

Expression Plasmids:

-

A plasmid encoding the full-length human VDR.

-

A plasmid encoding the human RXRα.

-

-

Reporter Plasmid: A luciferase reporter plasmid containing one or more copies of a VDRE upstream of a minimal promoter.

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection Reagent.

-

Cell Culture Medium.

-

Test Compound: Inecalcitol and Calcitriol (as a positive control).

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the VDR, RXRα, VDRE-luciferase, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or control.

-

Incubation: Incubate the cells for another 24 hours to allow for VDR activation and luciferase expression.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of the test compound.

-

Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cell Line: Cancer cell line of interest.

-

Cell Culture Medium.

-

Test Compound: Inecalcitol at various concentrations.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

-

Multi-well Plate Reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 48, 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well plate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%).

-

Therapeutic Applications and Clinical Development

Inecalcitol has been investigated primarily for its anti-cancer properties, with a focus on prostate cancer. Clinical trials have shown promising results in combination with standard chemotherapy. Its potential applications also extend to other hyperproliferative disorders such as psoriasis and secondary hyperparathyroidism, where VDR modulation is a validated therapeutic strategy.

Conclusion

Inecalcitol represents a significant advancement in the field of VDR agonists. Its unique superagonistic mechanism, characterized by enhanced coactivator recruitment, translates into potent anti-proliferative and pro-apoptotic effects in preclinical models. Clinical data in prostate cancer further support its therapeutic potential. The detailed protocols provided in this guide are intended to facilitate further research into inecalcitol and the broader class of VDR modulators, ultimately aiding in the development of novel therapies for cancer and other diseases.

References

The Pharmacokinetics and Pharmacodynamics of Inecalcitol: A Technical Guide

Inecalcitol, a 14-epi-analog of the active vitamin D metabolite 1α, 25-dihydroxyvitamin D₃ (1,25D₃), is a synthetic Vitamin D Receptor (VDR) agonist developed for its potent antitumor activities with a reduced risk of hypercalcemia.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Inecalcitol, drawing from preclinical and clinical data. It is intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

Inecalcitol exhibits a distinct pharmacokinetic profile compared to its natural counterpart, 1,25D₃, characterized by a significantly shorter serum half-life. This property is thought to contribute to its lower calcemic potential.[1][2]

Preclinical Pharmacokinetics

Studies in murine models have been crucial in elucidating the pharmacokinetic parameters of Inecalcitol.

Table 1: Preclinical Pharmacokinetic Parameters of Inecalcitol in Mice

| Parameter | Value | Species | Reference |

| Half-life (t½) | 18.3 minutes | Mouse | |

| Clearance | 53.3 ml/h | Mouse | |

| Maximum Tolerated Dose (MTD) | 1,300 µg/kg (30 µ g/mouse ) i.p. 3x/week | Mouse |

The rapid clearance and short half-life of Inecalcitol in mice necessitate higher doses to achieve comparable in vivo antitumor effects to 1,25D₃, despite its superior in vitro potency. Notably, Inecalcitol is reported to be approximately 480 times less hypercalcemic than 1,25D₃ in mice.

Clinical Pharmacokinetics

A Phase I clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC) provided key insights into the safety and tolerability of Inecalcitol in humans when administered in combination with docetaxel and prednisone.

Table 2: Clinical Pharmacokinetic and Dosing Information for Inecalcitol

| Parameter | Value | Population | Study Design | Reference |

| Maximum Tolerated Dose (MTD) | 4,000 µg daily | mCRPC Patients | Phase I, Dose Escalation | |

| Dose-Limiting Toxicity (DLT) | Grade 3 Hypercalcemia | mCRPC Patients | Phase I, Dose Escalation |

In this study, dose-limiting toxicity in the form of grade 3 hypercalcemia was observed at a dose of 8,000 µ g/day . The calcemia levels normalized a few days after discontinuing the drug.

Pharmacodynamics

Inecalcitol exerts its biological effects primarily through the activation of the Vitamin D Receptor, a nuclear hormone receptor that regulates gene expression.

Mechanism of Action

As a VDR agonist, Inecalcitol binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. Inecalcitol is considered a "superagonistic" analog, as it induces a stronger interaction between the VDR-RXR heterodimer and coactivators, leading to enhanced transcriptional activation compared to 1,25D₃.

Caption: VDR signaling pathway activated by Inecalcitol.

In Vitro Pharmacodynamic Effects

Inecalcitol has demonstrated potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines.

Table 3: In Vitro Activity of Inecalcitol in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Comparator (1,25D₃) | Reference |

| SCC | Squamous Cell Carcinoma | IC₅₀ | 0.38 nM | 12 nM (~30x higher) | |

| LNCaP | Prostate Cancer | ED₅₀ (Clonal Growth) | 4.0 nM | 11-fold less potent | |

| HL-60 | Promyelocytic Leukemia | ED₅₀ | 0.28 nM | - | |

| K-562 | Chronic Myeloid Leukemia | GI₅₀ | 5.6 µM | - | |

| AR-230 | Chronic Myeloid Leukemia | Antiproliferative Effect (with Dasatinib) | 34% | - | |

| LAMA84-s | Chronic Myeloid Leukemia | Antiproliferative Effect (with Dasatinib) | 78% | - |

Key pharmacodynamic effects observed in vitro include:

-

Enhanced VDR Transcriptional Activity: Inecalcitol shows stronger induction of VDR-mediated gene transcription compared to 1,25D₃.

-

Cell Cycle Arrest: It induces G₀/G₁ cell cycle arrest in cancer cells to a similar extent as 1,25D₃.

-

Potent Apoptosis Induction: A hallmark of Inecalcitol's activity is its ability to induce significantly more apoptosis than 1,25D₃. This is mediated through the extrinsic apoptosis pathway, involving the activation of caspase-8, caspase-10, and caspase-3.

-

Downregulation of Anti-Apoptotic Proteins: Inecalcitol markedly inhibits the expression of c-IAP1 and XIAP, members of the inhibitor of apoptosis protein family.

-

Modulation of Cancer-Related Genes: In prostate cancer cells, Inecalcitol downregulates the expression of the protein kinase Pim-1 and the transcription factor ETV1.

Caption: Inecalcitol-induced apoptosis signaling cascade.

Experimental Protocols

The characterization of Inecalcitol's pharmacokinetic and pharmacodynamic properties has relied on a variety of established experimental methodologies.

In Vitro Assays

-

Cell Lines: A diverse panel of human cancer cell lines has been utilized, including SCC (squamous cell carcinoma), LNCaP, PC-3, DU145 (prostate), K-562, AR-230, LAMA-84-s, KCL-22, U-937, HL-60 (leukemia), and MCF-7 (breast).

-

Cytotoxicity and Proliferation Assays:

-

MTT Assay: Used to assess cell growth inhibition and determine IC₅₀/GI₅₀ values. Cells are treated with varying concentrations of Inecalcitol for a specified period (e.g., 48 hours), followed by incubation with MTT reagent.

-

Clonogenic Assay: To evaluate the long-term proliferative capacity of cells after treatment. Cells are seeded at low density and treated with the compound, and colony formation is assessed after a period of incubation.

-

-

Cell Cycle Analysis:

-

Propidium Iodide (PI) Staining: Treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).

-

-

Apoptosis Assays:

-

Annexin V/7-AAD Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Caspase Activity Assays: Fluorometric or colorimetric assays are used to measure the activity of specific caspases (e.g., caspase-3, -8, -9, -10) in cell lysates.

-

-

Gene and Protein Expression Analysis:

-

Immunoblot Analysis (Western Blot): To detect and quantify the expression levels of specific proteins (e.g., VDR, caspases, PARP, Pim-1).

-

Quantitative Reverse Transcriptase PCR (qRT-PCR): To measure the mRNA expression levels of target genes (e.g., c-IAP1, XIAP, Pim-1, ETV1).

-

Caption: General workflow for in vitro evaluation of Inecalcitol.

In Vivo Models

-

Animal Models:

-

Xenograft Models: Human cancer cells (e.g., SCC, LNCaP) are implanted subcutaneously into immunodeficient mice.

-

-

Treatment and Monitoring:

-

Mice receive Inecalcitol via various administration routes (e.g., intraperitoneal). Tumor growth is monitored over time, and at the end of the study, tumors are excised for analysis.

-

-

In Vivo Pharmacodynamic Analyses:

-

Immunohistochemistry (IHC): Tumor sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

TUNEL Assay: An in situ method to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tumor tissues.

-

Serum Calcium Measurement: Blood samples are collected to assess the calcemic effects of the treatment.

-

Conclusion

Inecalcitol is a potent VDR agonist with a favorable preclinical safety profile, particularly with regard to its reduced hypercalcemic activity compared to 1,25D₃. Its mechanism of action involves enhanced VDR-mediated transcriptional regulation, leading to cell cycle arrest and, most notably, a strong induction of apoptosis in various cancer models. The pharmacokinetic profile, characterized by a short half-life, differentiates it from the natural vitamin D hormone. The comprehensive data from preclinical and early clinical studies support the continued investigation of Inecalcitol as a promising agent in cancer therapy, both as a monotherapy and in combination with other anticancer drugs.

References

- 1. Inecalcitol, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inecalcitol, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Preclinical Research and Development of Inecalcitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inecalcitol (19-nor-14-epi-23-yne-1,25-(OH)₂D₃; TX522) is a synthetic analog of the active form of vitamin D₃, calcitriol (1,25(OH)₂D₃). Developed to exhibit superagonistic antitumor activities with a reduced risk of hypercalcemia, a common dose-limiting side effect of calcitriol, Inecalcitol has demonstrated significant potential in preclinical cancer models. This technical guide provides a comprehensive overview of the preclinical research and development of Inecalcitol, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to generate this data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

The vitamin D receptor (VDR) is a nuclear hormone receptor that plays a crucial role in calcium homeostasis and has been identified as a target for cancer therapy.[1] The natural VDR agonist, calcitriol, has shown broad-spectrum antitumor activity; however, its clinical utility is often hampered by its calcemic effects.[2] Inecalcitol was designed as a "superagonistic" VDR agonist with an improved therapeutic window, exhibiting enhanced anti-proliferative and pro-apoptotic effects with less impact on calcium metabolism.[2][3] This document synthesizes the available preclinical data on Inecalcitol, providing a detailed examination of its biological activities and the methodologies used for its evaluation.

Mechanism of Action

Inecalcitol exerts its biological effects primarily through the activation of the Vitamin D Receptor (VDR).[1] Its "superagonistic" activity is attributed to several factors, including a stronger interaction between the VDR and its coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), and improved docking in the ligand-binding domain of the VDR.

Upon binding to the VDR, Inecalcitol triggers a cascade of molecular events that ultimately lead to the inhibition of cancer cell growth and induction of apoptosis. The key mechanisms include:

-

Enhanced VDR-Mediated Gene Transcription: Inecalcitol is a more potent inducer of VDR-mediated transcriptional activity compared to calcitriol. This leads to the differential regulation of various target genes involved in cell cycle control and apoptosis.

-

Induction of Cell Cycle Arrest: Inecalcitol has been shown to induce a profound G₀/G₁ cell cycle arrest in cancer cells.

-

Induction of Apoptosis: A key feature of Inecalcitol's antitumor activity is its potent induction of apoptosis. This is mediated through the activation of the extrinsic apoptosis pathway, involving caspase-8 and caspase-10, and the subsequent activation of the executioner caspase-3.

-

Downregulation of Inhibitors of Apoptosis Proteins (IAPs): Inecalcitol significantly reduces the expression of c-IAP1 and XIAP, two key proteins that inhibit caspase activity and promote cell survival. This reduction occurs at both the mRNA and protein levels.

Below is a diagram illustrating the proposed signaling pathway of Inecalcitol.

Caption: Inecalcitol signaling pathway leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The preclinical efficacy of Inecalcitol has been evaluated in various cancer cell lines and animal models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-proliferative Activity of Inecalcitol

| Cell Line | Cancer Type | Assay | IC₅₀ (Inecalcitol) | IC₅₀ (1,25(OH)₂D₃) | Fold Difference | Reference |

| SCC | Squamous Cell Carcinoma | MTT | 0.38 nM | 12 nM | ~30x | |

| LNCaP | Prostate Cancer | Clonogenic | - | - | 11x more potent |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Activity and Hypercalcemic Effects of Inecalcitol in a Squamous Cell Carcinoma (SCC) Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition | Serum Calcium Level | Reference |

| Inecalcitol | 80 µ g/day | Significant | No significant change | |

| Inecalcitol | 320 µ g/day | Comparable to 1,25D₃ | Increased | |

| 1,25(OH)₂D₃ | 0.312 µ g/day | - | Increased |

Table 3: In Vivo Antitumor Activity and Hypercalcemic Effects of Inecalcitol in a Prostate Cancer (LNCaP) Xenograft Model

| Treatment Group | Dose | Tumor Growth | Maximal Tolerated Dose (MTD) | Hypercalcemic Effect | Reference |

| Inecalcitol | 30 µ g/mouse (i.p., 3x/week) | No growth | 1300 µg/kg | 480x less than 1,25(OH)₂D₃ | |

| 1,25(OH)₂D₃ | - | - | 0.0625 µ g/mouse | - |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of Inecalcitol.

In Vitro Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Protocol:

-

Seed cancer cells (e.g., SCC cells) in 96-well plates.

-

Treat cells with increasing concentrations of Inecalcitol or vehicle control for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals using a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) using appropriate software.

-

This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive integrity and survival after treatment.

-

Protocol:

-

Treat cancer cells with Inecalcitol, 1,25(OH)₂D₃, or vehicle control at specified concentrations (e.g., 1 nM and 10 nM).

-

Plate the treated cells at a low density in culture dishes.

-

Allow the cells to grow for a period of time (e.g., 9 days) until visible colonies are formed.

-

Fix and stain the colonies with a staining solution (e.g., crystal violet).

-

Count the number of colonies containing at least 50 cells.

-

This technique uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Treat cells with Inecalcitol or vehicle control for a specified duration (e.g., 48 hours).

-

Harvest and fix the cells, typically with cold 70% ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

The resulting histogram is used to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

-

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Protocol:

-

Treat cells with Inecalcitol or vehicle control.

-

Harvest the cells and wash them with a binding buffer.

-

Incubate the cells with a fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protocol:

-

Treat cells with Inecalcitol or vehicle control.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., VDR, c-IAP1, XIAP, caspases).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

This method is used to measure the mRNA expression levels of specific genes.

-

Protocol:

-

Treat cells with Inecalcitol or vehicle control.

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qPCR using primers specific for the target genes (e.g., VDR, c-IAP1, XIAP) and a reference gene (e.g., GAPDH).

-

Analyze the amplification data to determine the relative expression levels of the target genes.

-

Below is a diagram illustrating a general experimental workflow for in vitro studies.

Caption: General experimental workflow for in vitro evaluation of Inecalcitol.

In Vivo Models

These models involve the transplantation of human cancer cells into immunodeficient mice to study tumor growth and response to treatment in a living organism.

-

Protocol for Squamous Cell Carcinoma (SCC) Xenograft Model:

-

Inject SCC cells subcutaneously into the flanks of immunodeficient mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Inecalcitol, 1,25(OH)₂D₃, or vehicle control daily via an appropriate route (e.g., intraperitoneal injection).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, collect tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers) and blood samples to measure serum calcium levels.

-

-

Protocol for Prostate Cancer (LNCaP) Xenograft Model:

-

Inject LNCaP cells, often mixed with Matrigel, subcutaneously or orthotopically into the prostate of male immunodeficient mice.

-

Monitor tumor growth, for example, by measuring serum prostate-specific antigen (PSA) levels.

-

Treat the mice with Inecalcitol or vehicle control.

-

Assess treatment efficacy by monitoring tumor growth and PSA levels.

-

Conclusion

The preclinical data for Inecalcitol strongly support its development as a potential anticancer agent. Its superagonistic activity on the VDR, coupled with a favorable safety profile regarding hypercalcemia, makes it a promising candidate for further clinical investigation. The in vitro and in vivo studies consistently demonstrate its potent anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides a comprehensive summary of the key preclinical findings and the methodologies used to generate them, offering a valuable resource for the scientific community. Further research is warranted to fully elucidate the therapeutic potential of Inecalcitol, both as a monotherapy and in combination with other anticancer agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Inecalcitol, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inecalcitol, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]

Inecalcitol: A Technical Guide to its Dual Mechanisms in Apoptosis Induction and Cell Cycle Arrest

Executive Summary: Inecalcitol (19-nor-14-epi-23-yne-1,25-(OH)₂D₃) is a potent synthetic analog of 1α,25-dihydroxyvitamin D₃ (1,25D₃), the biologically active form of Vitamin D. Developed to exhibit enhanced antitumor properties with a reduced risk of hypercalcemia, Inecalcitol has demonstrated significant efficacy in various cancer models.[1][2] Its primary mechanism of action is mediated through the Vitamin D Receptor (VDR), leading to two key cellular outcomes: a profound induction of apoptosis and a robust arrest of the cell cycle at the G₀/G₁ phase.[1] Notably, its superior antitumor effect compared to 1,25D₃ is primarily attributed to its markedly higher capacity to induce programmed cell death.[1][2] This guide provides a detailed examination of the signaling pathways, quantitative effects, and experimental methodologies related to Inecalcitol's role in apoptosis and cell cycle regulation.

Core Mechanism: Vitamin D Receptor (VDR) Engagement

The biological activities of Inecalcitol are critically dependent on its function as a VDR agonist. Upon entering the cell, Inecalcitol binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. Inecalcitol exhibits enhanced VDR-mediated transcriptional activity compared to its natural counterpart, 1,25D₃. Studies using VDR-deficient cancer cells (SCC-DR) confirm that VDR signaling is indispensable for Inecalcitol's effects on both apoptosis and cell cycle progression.

Potent Induction of Apoptosis

The enhanced antitumor activity of Inecalcitol is most significantly explained by its potent ability to induce apoptosis, far exceeding the levels induced by 1,25D₃ at equivalent concentrations.

Apoptosis Signaling Pathway

Inecalcitol activates the extrinsic apoptotic pathway. This is mediated through the activation of initiator caspases 8 and 10, which subsequently cleave and activate the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.

A distinguishing feature of Inecalcitol's mechanism is its marked inhibition of two key members of the Inhibitor of Apoptosis Protein (IAP) family: c-IAP1 and XIAP. Inecalcitol strongly suppresses the mRNA and protein expression of these anti-apoptotic factors, whereas 1,25D₃ only modestly affects c-IAP1 levels. This reduction in IAP levels lowers the threshold for caspase activation and commits the cell to apoptosis.

References

- 1. Inecalcitol, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inecalcitol, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]

Inecalcitol: A Technical Guide to its Preclinical Potential in Non-Cancerous Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inecalcitol, a 14-epi analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), is a vitamin D receptor (VDR) agonist with a demonstrated superagonistic profile and a significantly lower risk of hypercalcemia compared to its natural counterpart.[1] While extensively studied for its anti-cancer properties, emerging evidence suggests a therapeutic potential for Inecalcitol and other VDR agonists in a range of non-cancerous diseases, primarily driven by their potent immunomodulatory and anti-fibrotic activities. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with the use of VDR agonists in models of autoimmune disease and organ fibrosis, with a focus on the potential applications of Inecalcitol.

Core Mechanism of Action: Vitamin D Receptor Activation

Inecalcitol exerts its biological effects by binding to and activating the Vitamin D Receptor, a nuclear hormone receptor that regulates the transcription of numerous target genes.[2] The proposed mechanism for its superagonistic action involves enhanced binding to coactivators of the VDR.[2] This activation leads to a cascade of downstream effects that modulate immune responses and inhibit fibrotic processes.

Immunomodulatory Potential in Autoimmune Disease Models

VDR agonists have shown promise in various preclinical models of autoimmune diseases. The primary mechanism involves the suppression of pro-inflammatory responses and the promotion of a more tolerogenic immune environment.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. Studies with VDR agonists, such as Calcitriol and Paricalcitol, have demonstrated their ability to ameliorate disease severity.

| VDR Agonist | Animal Model | Dosage | Key Findings | Reference |

| Calcitriol | C57BL/6 Mice | 100 ng every other day (i.p.) | Ameliorated EAE symptoms by favoring regulatory T cells (Tregs) over Th17 cells. | [3] |

| Paricalcitol | C57BL/6 Mice | 0.1 µg every other day (i.p.) | Less pronounced immunomodulatory ability compared to Vitamin D3; did not control EAE development at the tested dose. | [4] |

| Vitamin D3 | C57BL/6 Mice | 8 doses every other day (i.p.) | Controlled EAE development but triggered hypercalcemia. Reduced CNS inflammation, demyelination, and production of pro-inflammatory cytokines. |

1. EAE Induction:

-

Animal Model: C57BL/6 mice.

-

Antigen: Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55).

-

Procedure: Mice are immunized subcutaneously with an emulsion of MOG35-55 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

2. Treatment Protocol:

-

Intervention: Intraperitoneal injections of the VDR agonist (e.g., Calcitriol, Paricalcitol) or vehicle control.

-

Dosing Regimen: Typically initiated either before or shortly after EAE induction and continued for a defined period (e.g., every other day for 21 days).

3. Outcome Measures:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Histopathology: Spinal cords are collected for histological analysis to assess inflammation and demyelination.

-

Immunological Analysis: Splenocytes and lymph node cells are isolated to measure cytokine production (e.g., IFN-γ, IL-17, IL-10) and the frequency of different T cell populations (e.g., Th1, Th17, Tregs) by flow cytometry or ELISA.

References

- 1. Inecalcitol, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Preclinical Therapy with Vitamin D3 in Experimental Encephalomyelitis: Efficacy and Comparison with Paricalcitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Inecalcitol: A Technical Guide to Early-Stage Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inecalcitol (19-nor-14-epi-23-yne-1,25-dihydroxyvitamin D₃), a synthetic analog of the active vitamin D metabolite calcitriol, has emerged as a promising therapeutic agent with potent anti-proliferative and pro-apoptotic properties in various cancer models. Developed to exhibit a favorable profile of high efficacy and reduced hypercalcemic risk compared to its natural counterpart, Inecalcitol's journey from discovery to preclinical evaluation has provided valuable insights into the structure-activity relationships of vitamin D analogs. This technical guide delineates the core aspects of the early-stage discovery and synthesis of Inecalcitol, offering a comprehensive resource for researchers in the field of drug development. The document details the convergent synthetic strategy, the mechanism of action through the vitamin D receptor (VDR) signaling pathway, quantitative biological data, and detailed experimental protocols for key assays.

Discovery and Rationale

The discovery of Inecalcitol was driven by the need for vitamin D analogs with potent anti-cancer activity but with a reduced risk of hypercalcemia, a common dose-limiting side effect of calcitriol therapy.[1] The therapeutic potential of vitamin D in cancer is attributed to its role in regulating cell proliferation, differentiation, and apoptosis.[2] The chemical structure of Inecalcitol was rationally designed with key modifications to the calcitriol scaffold: the removal of the C19-exocyclic methylene group (19-nor) and the epimerization at C14 (14-epi). These alterations were intended to enhance its "superagonistic" antitumor activities while minimizing its calcemic effects.[3][4]

Chemical Synthesis

The synthesis of Inecalcitol is achieved through a convergent approach, a common strategy for the preparation of vitamin D analogs that allows for the independent synthesis of the A-ring and the CD-ring/side-chain fragments, which are then coupled in a later step.[5] This methodology offers flexibility and efficiency in the production of complex molecules.

Synthesis of the A-Ring Precursor

The A-ring phosphine oxide precursor for 19-nor vitamin D analogs is typically synthesized from readily available chiral starting materials. A representative synthesis begins with optically active 5-(tert-butyldimethylsilyloxy)-2-cyclohexenone. Through a series of stereoselective reactions, the desired hydroxyl groups at C1 and C3 are introduced, and the phosphine oxide moiety is installed to facilitate the subsequent coupling reaction.

Synthesis of the CD-Ring/Side-Chain Precursor

The synthesis of the 14-epi-CD-ring fragment is a critical step that introduces one of the key structural modifications of Inecalcitol. The synthesis of the side chain incorporates the characteristic 23-yne functionality. This fragment is typically prepared as a ketone, which will serve as the electrophile in the coupling reaction.

Coupling and Final Product Formation

The key coupling step to form the triene system of Inecalcitol is the Julia-Kocienski olefination. This reaction involves the condensation of the A-ring phosphine oxide with the CD-ring ketone. This powerful C-C bond-forming reaction is known for its reliability and stereoselectivity in the synthesis of complex alkenes. Following the coupling, deprotection of the hydroxyl groups yields the final product, Inecalcitol.

References

- 1. mdpi.com [mdpi.com]

- 2. Inecalcitol, an analog of 1α,25(OH)2D3, induces growth arrest of androgen-dependent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inecalcitol, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inecalcitol, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Inecalcitol: In Vitro Application Notes and Protocols for Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inecalcitol (TX 522) is a synthetic analog of 1α,25-dihydroxyvitamin D₃ (1,25D₃), the biologically active form of vitamin D. It exhibits potent antitumor properties with a significantly lower risk of hypercalcemia compared to 1,25D₃, making it a promising candidate for cancer therapy. Inecalcitol exerts its effects primarily through the Vitamin D Receptor (VDR), modulating the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[1][2] In vitro studies have demonstrated that Inecalcitol is a superagonistic activator of the VDR, leading to enhanced antiproliferative and pro-apoptotic activity in various cancer cell lines, including squamous cell carcinoma and prostate cancer.[1] This document provides detailed protocols for the in vitro evaluation of Inecalcitol's effects on cancer cells.

Mechanism of Action

Inecalcitol binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR).[3] This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. Inecalcitol has been shown to induce stronger binding of the VDR-RXR heterodimer to VDREs and enhance the interaction with coactivators compared to 1,25D₃. This enhanced transcriptional activity leads to several key downstream effects observed in cancer cells:

-

Inhibition of Cell Proliferation: Inecalcitol potently suppresses the proliferation of cancer cells in a dose-dependent manner.

-

Induction of Cell Cycle Arrest: It causes an accumulation of cells in the G₀/G₁ phase of the cell cycle.

-

Induction of Apoptosis: A key feature of Inecalcitol's antitumor activity is its strong induction of programmed cell death (apoptosis). This is mediated through the activation of the extrinsic apoptosis pathway, involving caspase-8, caspase-10, and the executioner caspase-3.

-

Modulation of Apoptosis-Related Proteins: Inecalcitol has been shown to downregulate the expression of inhibitors of apoptosis proteins (IAPs), such as c-IAP1 and XIAP.

-

Regulation of Other Cancer-Related Genes: It can also modulate the expression of other genes implicated in cancer progression, such as Pim-1 and ETV1 in prostate cancer.

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of Inecalcitol from studies on murine squamous cell carcinoma (SCC) cells.

Table 1: Comparison of IC₅₀ Values for Inecalcitol and 1,25D₃ in SCC Cells

| Compound | IC₅₀ (nM) | 95% Confidence Interval (nM) |

| Inecalcitol | 0.38 | 0.17 to 0.83 |

| 1,25D₃ | 12 | - |

Data from an in vitro study on murine SCC cells treated for 48 hours, with cell growth assessed by MTT assay.

Table 2: Effect of Inecalcitol and 1,25D₃ on Clonogenic Survival of SCC Cells

| Treatment (Concentration) | Inhibition of Clonogenic Survival (Compared to Control) |

| Inecalcitol (1 nM) | Significant Inhibition (p < 0.001) |

| 1,25D₃ (1 nM) | Less significant inhibition compared to Inecalcitol |

| Inecalcitol (10 nM) | Significant Inhibition (p < 0.05) |

| 1,25D₃ (10 nM) | Less significant inhibition compared to Inecalcitol |

Data from an in vitro clonogenic assay on murine SCC cells.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the in vitro effects of Inecalcitol on cancer cell lines.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of Inecalcitol on the proliferation of adherent cancer cells.

Materials:

-

Cancer cell line of interest (e.g., murine SCC)

-

Complete cell culture medium

-

Inecalcitol stock solution (e.g., 1 mM in ethanol)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Inecalcitol Treatment: Prepare serial dilutions of Inecalcitol in complete medium from the stock solution. The concentration range should be determined based on the expected potency; for SCC cells, a range of 0.0008 nM to 12.5 nM is suggested. Remove the medium from the wells and add 100 µL of the Inecalcitol dilutions. Include a vehicle control (medium with the same concentration of ethanol as the highest Inecalcitol concentration).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of Inecalcitol that inhibits cell growth by 50%) using appropriate software.

Clonogenic Assay

This assay assesses the long-term effect of Inecalcitol on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Inecalcitol stock solution

-

6-well cell culture plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing complete medium.

-

Inecalcitol Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Inecalcitol (e.g., 1 nM and 10 nM) or vehicle control.

-

Incubation: Incubate the plates for 9-14 days at 37°C in a humidified 5% CO₂ incubator, allowing colonies to form. The medium should be changed every 3-4 days.

-

Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Inecalcitol on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Inecalcitol stock solution

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Inecalcitol (e.g., 1 nM and 10 nM) or vehicle control for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G₀/G₁, S, and G₂/M phases.

Apoptosis Assessment

This assay quantifies the activity of the executioner caspases 3 and 7.

Materials:

-

Cancer cell line of interest

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Inecalcitol (e.g., 1 nM and 10 nM) or vehicle control for 48 hours.

-

Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the number of cells or a vehicle control to determine the fold-change in caspase-3/7 activity.

This method is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

Inecalcitol stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP, anti-c-IAP1, anti-XIAP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Inecalcitol as described previously. Lyse the cells in lysis buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Look for the appearance of cleaved forms of caspases and PARP, and a decrease in the expression of c-IAP1 and XIAP.

Visualizations

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]

- 3. Inecalcitol, an analog of 1,25D₃, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inecalcitol Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inecalcitol (19-nor-14-epi-23-yne-1,25(OH)₂D₃; also known as TX522) is a synthetic analog of calcitriol, the active form of vitamin D₃. It functions as a potent Vitamin D Receptor (VDR) agonist and has demonstrated significant anti-proliferative and pro-apoptotic activities in various preclinical cancer models.[1][2][3] Developed to exhibit superagonistic antitumor effects with a reduced risk of hypercalcemia compared to calcitriol, Inecalcitol is a promising therapeutic agent for further investigation.[1][4]

These application notes provide a comprehensive overview of Inecalcitol dosage and administration in mouse models based on published preclinical studies. The included protocols and data are intended to serve as a guide for researchers designing in vivo experiments to evaluate the efficacy and mechanism of action of Inecalcitol.

Data Presentation: Inecalcitol Dosage in Mouse Models

The following table summarizes the reported dosages and administration routes of Inecalcitol in various mouse cancer models.

| Mouse Model | Cancer Type | Administration Route | Dosage | Frequency | Key Findings |

| BNX nu/nu Mice (Xenograft) | Prostate Cancer (LNCaP cells) | Intraperitoneal (i.p.) | 1,300 µg/kg (equivalent to 30 µ g/mouse ) | 3 times per week | Inhibition of tumor growth. The maximum tolerated dose was found to be 480 times higher than that of calcitriol. |

| Murine Model (Xenograft) | Squamous Cell Carcinoma (SCC) | Not specified | 80 µ g/day | Daily for 3 days | Significant tumor growth inhibition and induction of apoptosis without affecting serum calcium levels. |

| Murine Model (Xenograft) | Squamous Cell Carcinoma (SCC) | Not specified | 160 µ g/day | Daily | Increased serum calcium levels. |

| Murine Model (Xenograft) | Squamous Cell Carcinoma (SCC) | Not specified | 320 µ g/day | Daily | Markedly inhibited tumor growth but was associated with weight loss and increased serum calcium. |

| In vivo studies (general) | Breast Cancer (ER+ BC) | Not specified | Not specified | Not specified | Inecalcitol in combination with palbociclib significantly reduced tumor growth. |

Signaling Pathway of Inecalcitol

Inecalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding, the Inecalcitol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

A key mechanism of Inecalcitol's antitumor activity is the induction of apoptosis. This is achieved, in part, through the activation of the extrinsic apoptotic pathway, involving the cleavage of pro-caspases 8 and 10, which in turn activate the executioner caspase-3. Furthermore, Inecalcitol has been shown to downregulate the expression of inhibitor of apoptosis proteins (IAPs), such as c-IAP1 and XIAP, further promoting programmed cell death.

References

- 1. uac.arizona.edu [uac.arizona.edu]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 4. Inecalcitol, an analog of 1,25D3, displays enhanced antitumor activity through the induction of apoptosis in a squamous cell carcinoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inecalcitol Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inecalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is a potent agonist of the Vitamin D Receptor (VDR).[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines, making it a compound of interest in oncological research.[3][] Proper preparation of Inecalcitol stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of Inecalcitol stock solutions for in vitro and in vivo studies.

Data Presentation

The following table summarizes the key quantitative data for Inecalcitol stock solution preparation:

| Parameter | Value | Reference |

| Molecular Weight | 400.59 g/mol | |

| Solubility in DMSO | 100 mg/mL (249.63 mM) | |

| Recommended Solvents | DMSO, Ethanol | |

| Typical Stock Concentration | 1-10 mM in DMSO | N/A |

| Storage of Solid Compound | -20°C, protect from light, stored under nitrogen | |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (protect from light, stored under nitrogen) | |

| Typical In Vitro Working Concentration | 0.1 - 10 nM | |

| VDR Binding Affinity (Kd) | 0.53 nM |

Experimental Protocols

Safety Precautions and Handling

Before handling Inecalcitol, it is crucial to review the Safety Data Sheet (SDS). As a potent compound, appropriate personal protective equipment (PPE) should be worn at all times.

-

Engineering Controls : Work in a chemical fume hood to avoid inhalation of the powder.

-

Personal Protective Equipment :

-

Wear a lab coat, safety glasses, and nitrile gloves.

-

For handling larger quantities of the solid compound, consider respiratory protection.

-

-

Handling :

-

Avoid generating dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

-

Disposal : Dispose of waste according to institutional and local regulations.

Preparation of a 10 mM Inecalcitol Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Inecalcitol in dimethyl sulfoxide (DMSO).

Materials:

-

Inecalcitol (solid powder)

-

Anhydrous, sterile DMSO

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile, precision pipettes and tips

Procedure:

-

Equilibration : Allow the vial of solid Inecalcitol to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

-

Weighing : In a chemical fume hood, carefully weigh out 1 mg of Inecalcitol powder using an analytical balance.

-

Dissolution :

-

Add the weighed Inecalcitol to a sterile tube.

-

To prepare a 10 mM stock solution, calculate the required volume of DMSO:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Volume (L) = (0.001 g / 400.59 g/mol ) / 0.010 mol/L = 0.0002496 L

-

Volume (µL) = 249.6 µL

-

-

Add 249.6 µL of anhydrous, sterile DMSO to the tube containing the Inecalcitol powder.

-

-

Solubilization :

-

Vortex the solution thoroughly to ensure complete dissolution.

-

If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage :

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

-

Protect the stock solutions from light.

-

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution needs to be further diluted to the final working concentration in the cell culture medium.

Procedure:

-

Thawing : Thaw a single aliquot of the 10 mM Inecalcitol stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended) : To avoid issues with precipitation and to ensure accurate final concentrations, it is good practice to perform an intermediate dilution in cell culture medium. For example, dilute the 10 mM stock 1:1000 in culture medium to create a 10 µM intermediate stock.

-

Final Dilution : Add the appropriate volume of the intermediate stock solution to the cell culture medium to achieve the desired final concentration (e.g., in the nM range).

-

Control : Prepare a vehicle control using the same final concentration of DMSO as in the Inecalcitol-treated samples.

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

References

Inecalcitol: Application Notes on Stability and Proper Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inecalcitol is a synthetic analog of calcitriol, the active form of vitamin D3, and functions as a potent Vitamin D Receptor (VDR) agonist. Its stability is a critical factor for ensuring its efficacy and safety in research and pharmaceutical applications. This document provides detailed application notes and protocols regarding the stability of Inecalcitol under various conditions and outlines recommended storage procedures. The information is compiled from publicly available data and general knowledge on the stability of vitamin D analogs.

Inecalcitol Stability Profile

Inecalcitol, like other vitamin D analogs, is susceptible to degradation under certain environmental conditions. The primary degradation pathways include isomerization, oxidation, and photodegradation. Understanding the stability profile is essential for maintaining the integrity of the compound during storage and experimental use.

Recommended Storage Conditions

For optimal stability, Inecalcitol should be stored under controlled conditions to minimize degradation.

Table 1: Recommended Storage Conditions for Inecalcitol

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid (Powder) | -20°C or -80°C | Long-term | Protect from light; Store under an inert atmosphere (e.g., nitrogen or argon). |

| Stock Solution | -80°C | Up to 6 months | Protect from light; Store under nitrogen.[1] |

| -20°C | Up to 1 month | Protect from light; Store under nitrogen.[1] |

Note: The stability of solutions may vary depending on the solvent used. It is recommended to prepare fresh working solutions from a frozen stock solution for each experiment.

Factors Affecting Stability

Several factors can influence the stability of Inecalcitol:

-

Temperature: Elevated temperatures can accelerate the degradation of Inecalcitol, likely through isomerization and oxidation pathways. Studies on vitamin D3 have shown significant degradation at temperatures of 150°C and 180°C.[2][3]

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is crucial to protect Inecalcitol from light at all stages of handling and storage.

-

pH: The stability of vitamin D analogs can be pH-dependent. Vitamin D3 has been shown to be very unstable under acidic conditions (pH 1-4) and most stable at a pH above 5.[1]

-

Oxidation: Inecalcitol is susceptible to oxidation. Contact with air and oxidizing agents should be minimized. Storing under an inert gas and using antioxidants in formulations can mitigate oxidative degradation.

-

Moisture: Humidity can affect the stability of the solid form of Inecalcitol. It should be stored in a dry environment.

Experimental Protocols

The following protocols are generalized based on standard practices for forced degradation studies and stability-indicating methods for vitamin D analogs. These should be adapted and validated for specific experimental needs.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of Inecalcitol and to develop stability-indicating analytical methods.

Objective: To generate potential degradation products of Inecalcitol under various stress conditions.

Materials:

-

Inecalcitol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Inecalcitol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

-

Thermal Degradation (Solid State): Place a known amount of solid Inecalcitol in a thermostatically controlled oven at a specified temperature (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent before analysis.

-

Thermal Degradation (Solution): Incubate an aliquot of the stock solution at a specified temperature (e.g., 60°C) for a defined period.

-

Photodegradation: Expose an aliquot of the stock solution in a transparent container to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (see Protocol 2.2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Inecalcitol from its potential degradation products. The following is a general method that can be optimized for Inecalcitol.

Objective: To develop and validate an HPLC method for the quantitative determination of Inecalcitol in the presence of its degradation products.

Instrumentation and Conditions:

-

HPLC System: A system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for vitamin D analogs.

-

Mobile Phase: A mixture of acetonitrile and water is often effective. The exact ratio should be optimized for the best separation (e.g., Acetonitrile:Water 70:30 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of Inecalcitol (for vitamin D analogs, this is often around 265 nm).

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

-

Injection Volume: Typically 20 µL.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can resolve Inecalcitol from its degradation products, impurities, and any matrix components. This is achieved by analyzing stressed samples from the forced degradation study.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a specified range.

-

Accuracy: Determine the closeness of the test results to the true value by recovery studies.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathway and Experimental Workflow Diagrams

Inecalcitol Signaling Pathway

Inecalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of Inecalcitol.

Conclusion

The stability of Inecalcitol is paramount for its reliable use in research and development. Proper storage at low temperatures, protection from light, and in an inert atmosphere is critical. The provided protocols for forced degradation and HPLC analysis serve as a foundation for establishing a comprehensive stability profile for Inecalcitol. Researchers should validate these methods for their specific formulations and analytical instrumentation to ensure accurate and reproducible results. The elucidation of degradation pathways and kinetics will further aid in the development of stable formulations and the definition of appropriate shelf-life and storage instructions.

References

- 1. mdpi.com [mdpi.com]

- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of the thermal decomposition kinetics of β-cyclodextrin inclusion complexes with anabasine at different heating rates | Semantic Scholar [semanticscholar.org]

Application Notes: Measuring the Anti-Proliferative Effects of Inecalcitol

Introduction